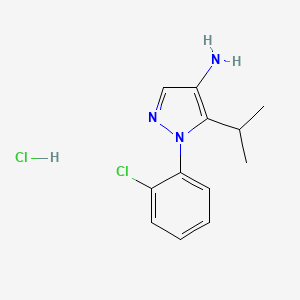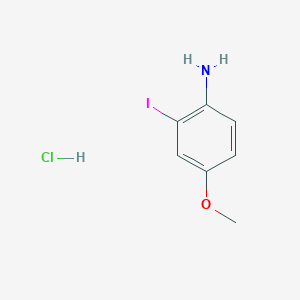
beta,gamma-Methyleneadenosine 5'-triphosphate disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta,gamma-Methyleneadenosine 5’-triphosphate disodium salt: is a nucleotide analog derived from adenosine 5’-triphosphate. It is known for its role as a selective agonist for P2X purinoceptors, which are a family of receptors involved in various physiological processes . This compound is often used in biochemical and physiological research due to its ability to mimic adenosine 5’-triphosphate while exhibiting unique properties.
Mechanism of Action
Target of Action
Beta, Gamma-Methyleneadenosine 5’-Triphosphate Disodium Salt, also known as AMP-PCP (disodium), is a nucleotide analog derived from Adenosine 5’-Triphosphate (ATP) . Its primary target is adenylate cyclase , an essential enzyme involved in signal transduction pathways .
Mode of Action
This compound exhibits potent inhibitory effects on adenylate cyclase . By binding to the active site of the enzyme, it prevents the conversion of ATP to cyclic AMP (cAMP), thereby modulating the intracellular levels of cAMP and influencing the downstream signaling pathways .
Biochemical Pathways
The inhibition of adenylate cyclase leads to a decrease in the production of cAMP, a key secondary messenger involved in many biological processes. This affects various downstream signaling pathways, including those involved in energy metabolism, gene expression, and cell proliferation .
Pharmacokinetics
Its bioavailability may be influenced by factors such as cellular uptake mechanisms and metabolic stability .
Result of Action
The molecular and cellular effects of Beta, Gamma-Methyleneadenosine 5’-Triphosphate Disodium Salt’s action primarily involve the modulation of cAMP-dependent signaling pathways. By inhibiting adenylate cyclase and reducing cAMP production, it can affect various cellular processes, potentially leading to changes in cell function and behavior .
Action Environment
The action, efficacy, and stability of Beta, Gamma-Methyleneadenosine 5’-Triphosphate Disodium Salt can be influenced by various environmental factors. These may include the pH and temperature of the cellular environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt plays a significant role in biochemical reactions, particularly as a selective P2X purinoceptor agonist. It is more potent than ATP but less potent than alpha, beta-methylene-L-adenosine 5’-triphosphate . This compound interacts with various enzymes, proteins, and other biomolecules, including adenylate cyclase, which it inhibits. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and influencing downstream signaling pathways .
Cellular Effects
Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a potent inhibitor of adenylate cyclase, it disrupts the production of cyclic AMP (cAMP), a crucial secondary messenger in many signaling pathways . This disruption can lead to altered gene expression and changes in cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt involves its binding interactions with biomolecules, particularly adenylate cyclase. By binding to the active site of this enzyme, it inhibits its activity, leading to a decrease in cAMP levels . This inhibition affects various downstream signaling pathways, resulting in changes in gene expression and cellular responses. Additionally, this compound can modulate the activity of P2X purinoceptors, further influencing cellular signaling and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt can change over time. The compound is known to be hygroscopic and should be stored at -20°C to maintain its stability . Over time, degradation may occur, potentially affecting its potency and efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings where it is used to study signal transduction and enzyme inhibition .
Dosage Effects in Animal Models
The effects of beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt vary with different dosages in animal models. At lower doses, it can effectively inhibit adenylate cyclase and modulate P2X purinoceptor activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and potential cytotoxicity . Threshold effects have been noted, where the compound’s efficacy plateaus or decreases at very high concentrations .
Metabolic Pathways
Beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt is involved in metabolic pathways related to nucleotide metabolism. It interacts with enzymes such as adenylate cyclase and P2X purinoceptors, influencing metabolic flux and metabolite levels . The compound’s inhibitory effects on adenylate cyclase can lead to changes in the levels of cAMP and other related metabolites, impacting various cellular processes .
Transport and Distribution
Within cells and tissues, beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. The compound’s distribution is influenced by its binding affinity to cellular components and its ability to penetrate cell membranes .
Subcellular Localization
The subcellular localization of beta, gamma-Methyleneadenosine 5’-triphosphate disodium salt is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and receptors . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta,gamma-Methyleneadenosine 5’-triphosphate disodium salt typically involves the modification of adenosine 5’-triphosphateThis can be achieved through a series of phosphorylation and methylene transfer reactions under controlled conditions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Beta,gamma-Methyleneadenosine 5’-triphosphate disodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis reactions under certain conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other phosphate-containing compounds.
Hydrolysis Reactions: Typically occur in the presence of water and may be catalyzed by enzymes or acidic/basic conditions
Major Products: The major products of these reactions include various phosphorylated derivatives of adenosine, depending on the specific reagents and conditions used .
Scientific Research Applications
Beta,gamma-Methyleneadenosine 5’-triphosphate disodium salt is widely used in scientific research due to its ability to selectively activate P2X purinoceptors. Some key applications include:
Biochemistry: Used as an internal standard in high-performance liquid chromatography tandem mass spectrometry for the analysis of UDP-hexose.
Physiology: Employed in studies investigating the role of P2X purinoceptors in cellular signaling and neurotransmission
Pharmacology: Utilized in drug development and testing to explore potential therapeutic targets involving P2X purinoceptors
Comparison with Similar Compounds
- Alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt
- Adenosine 5’-[gamma-thio]triphosphate tetralithium salt
- Adenosine 5’-[beta,gamma-imido]triphosphate lithium salt
Comparison: Beta,gamma-Methyleneadenosine 5’-triphosphate disodium salt is unique in its selective activation of P2X purinoceptors, making it more potent than adenosine 5’-triphosphate but less potent than alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt . This specificity allows for more targeted studies in physiological and pharmacological research.
Properties
CAS No. |
7414-56-4 |
|---|---|
Molecular Formula |
C11H18N5Na2O12P3 |
Molecular Weight |
551.19 g/mol |
IUPAC Name |
sodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C11H18N5O12P3.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;/t5-,7-,8-,11-;;/m1../s1 |
InChI Key |
JLBWUYPVDVBNNV-LYYWGVPGSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N.[Na].[Na] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N.[Na].[Na] |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine dihydrochloride](/img/structure/B1459433.png)



![7-Chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1459443.png)







